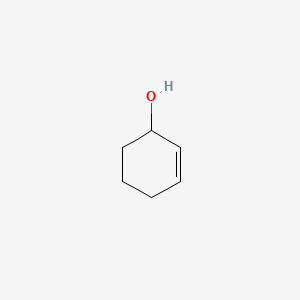

2-Cyclohexen-1-OL

描述

Structure

3D Structure

属性

IUPAC Name |

cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQANGXXSEABURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870780 | |

| Record name | 2-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Cyclohexenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

822-67-3 | |

| Record name | 2-Cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohex-2-ene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CYCLOHEXEN-1-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-2-ene-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Cyclohexen-1-ol from Cyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-cyclohexen-1-ol from cyclohexene. This key allylic alcohol serves as a versatile intermediate in the synthesis of numerous pharmaceuticals and complex organic molecules. This document details the core reaction mechanisms, provides in-depth experimental protocols for key methodologies, and presents quantitative data in a clear, comparative format.

Introduction

The conversion of cyclohexene to this compound is a fundamental transformation in organic synthesis, introducing a hydroxyl group at the allylic position of the cyclic alkene. This process, known as allylic oxidation, is crucial for the elaboration of the cyclohexene core into more complex structures. The primary methods for achieving this synthesis involve direct allylic oxidation using various reagents and a two-step process involving allylic bromination followed by nucleophilic substitution. The choice of method often depends on factors such as desired yield, scalability, and tolerance of other functional groups.

Reaction Mechanisms

Two principal pathways dominate the synthesis of this compound from cyclohexene: direct allylic oxidation and a two-step allylic bromination-hydrolysis sequence.

Allylic Oxidation with Selenium Dioxide

Selenium dioxide (SeO₂) is a classical and effective reagent for the allylic oxidation of alkenes. The reaction proceeds through a pericyclic mechanism involving an ene reaction followed by a[1][2]-sigmatropic rearrangement.

The mechanism begins with an ene reaction between cyclohexene and selenium dioxide, forming an allylic seleninic acid intermediate. This is followed by a[1][2]-sigmatropic rearrangement to yield an unstable selenium(II) ester, which then undergoes hydrolysis to afford the desired this compound and selenium(0). To improve efficiency and reduce the amount of toxic selenium dioxide required, the reaction is often carried out with a catalytic amount of SeO₂ in the presence of a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH), which reoxidizes the selenium(0) back to selenium(IV).

Allylic Bromination and Subsequent Hydrolysis

This two-step approach first introduces a bromine atom at the allylic position, which is then displaced by a hydroxyl group.

Step 1: Allylic Bromination

Cyclohexene reacts with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light to form 3-bromocyclohexene. This reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical. This radical then reacts with a bromine source (either Br₂ generated in situ from the reaction of HBr with NBS, or NBS itself) to yield the allylic bromide and regenerate a bromine radical to continue the chain.

Step 2: Hydrolysis

The resulting 3-bromocyclohexene is then treated with a weak base in an aqueous medium, such as aqueous sodium bicarbonate or hydroxide, to furnish this compound. This transformation typically proceeds through an S(_N)2 mechanism, where the hydroxide or bicarbonate ion acts as a nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion.

Experimental Protocols

Method 1: Allylic Oxidation with Catalytic Selenium Dioxide and tert-Butyl Hydroperoxide

This method offers a more sustainable approach by using a catalytic amount of the toxic selenium reagent.

Materials:

-

Cyclohexene

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

-

Acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Cyclopentanone (as an internal standard for GC analysis, optional)

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, add the catalyst precursor (e.g., 10 µmol of a suitable metal complex, if used) and 3 mL of acetonitrile.

-

To this mixture, add cyclohexene (5.0 mmol) followed by 70% aqueous tert-butyl hydroperoxide (TBHP) (1-10.0 mmol).[3]

-

Stir the reaction mixture for 10 hours at the desired temperature (typically between 30-60°C) under an air atmosphere.[3]

-

After the reaction is complete, add 50 µL of cyclopentanone (as an internal standard) and 9.5 mL of diethyl ether to extract the substrate and products.[3]

-

Stir the resulting mixture vigorously for 15 minutes.

-

Take a sample from the organic phase for analysis by gas chromatography (GC) to determine conversion and product distribution.

-

For work-up, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography.

Method 2: Allylic Bromination of Cyclohexene with NBS

This protocol details the synthesis of the 3-bromocyclohexene intermediate.

Materials:

-

Cyclohexene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL) in a round-bottom flask at room temperature.[4]

-

Add the radical initiator, azobisisobutyronitrile (AIBN) (3.3 g, 20 mmol).[4] Alternatively, benzoyl peroxide (0.35 g) can be used with a larger scale of cyclohexene (35 g, 0.43 mol) and NBS (24.9 g, 0.14 mol) in 100 cm³ of CCl₄.[1]

-

Heat the reaction mixture to reflux and maintain for 3 hours.[4] If using benzoyl peroxide, stir the mixture for 2 hours before slowly heating to reflux and maintaining for 3.5 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated Na₂SO₃ solution, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄.[4]

-

Concentrate the solution under reduced pressure to afford the crude 3-bromocyclohexene.[4] The product can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Method 3: Hydrolysis of 3-Bromocyclohexene

This protocol describes the conversion of 3-bromocyclohexene to this compound.

Materials:

-

3-Bromocyclohexene

-

Aqueous sodium bicarbonate (NaHCO₃) solution or dilute aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 3-bromocyclohexene with an aqueous solution of a weak base, such as sodium bicarbonate. The reaction can also be performed with a dilute solution of sodium hydroxide.

-

Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by distillation under reduced pressure.

Data Presentation

Quantitative Data for Synthesis Methods

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allylic Oxidation | Cyclohexene, SeO₂, t-BuOOH | Acetonitrile | 30-60 | 10 | Variable | [3] |

| Allylic Bromination | Cyclohexene, NBS, AIBN | CCl₄ | Reflux | 3 | 53 (crude) | [4] |

| Allylic Bromination | Cyclohexene, NBS, Benzoyl Peroxide | CCl₄ | Reflux | 3.5 | 70 | [1] |

| Hydrolysis of 3-bromocyclohexene | 3-Bromocyclohexene, aq. base | Water/Ether | Reflux | Variable | Good | General Procedure |

Physical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [2] |

| Molecular Weight | 98.14 g/mol | [2][5] |

| Appearance | Clear colorless liquid | [5] |

| Boiling Point | 164-166 °C | [2][3] |

| Density | 1.0 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.487 | [2][3] |

| ¹H NMR | Data available | [5][6] |

| ¹³C NMR | Data available | [5] |

| IR Spectrum | Data available | [5][7][8] |

Conclusion

The synthesis of this compound from cyclohexene can be effectively achieved through two primary routes: direct allylic oxidation and a two-step allylic bromination-hydrolysis sequence. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. Allylic oxidation with a catalytic amount of selenium dioxide and a co-oxidant offers an efficient one-pot procedure. The two-step method involving NBS provides a reliable alternative, with the intermediate 3-bromocyclohexene being readily converted to the target alcohol. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the successful synthesis and characterization of this important chemical intermediate.

References

- 1. 2-环己烯-1-酮 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-环己烯-1-醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H10O | CID 13198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(822-67-3) 1H NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound(822-67-3) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Formation of 2-Cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 2-cyclohexen-1-ol, a versatile chiral building block in organic synthesis. The document details the core mechanisms, provides in-depth experimental protocols for key reactions, and presents quantitative data to allow for a comparative analysis of different methodologies. Visual diagrams of reaction pathways and experimental workflows are included to facilitate a deeper understanding of the chemical processes involved.

Allylic Oxidation of Cyclohexene

The direct oxidation of cyclohexene at the allylic position is a common and straightforward method for the synthesis of this compound. This route often produces a mixture of this compound and 2-cyclohexen-1-one. The selectivity and yield are highly dependent on the catalyst and oxidizing agent employed.

Experimental Protocol: Heterogeneous Catalytic Oxidation

This protocol describes a general procedure for the heterogeneous oxidation of cyclohexene using a manganese-based catalyst and tert-butyl hydroperoxide as the oxidant.[1]

Materials:

-

Cyclohexene (substrate)

-

Solvent (e.g., acetonitrile, acetone)

-

Manganese-based catalyst (e.g., Mn-MCM-41)

-

tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

-

Chlorobenzene (internal standard for GC analysis)

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add 1 mmol of cyclohexene to 2 mL of the chosen solvent.

-

Add 3 mg of the manganese catalyst (0.01 mmol Mn) to the mixture.

-

Place the flask in a preheated oil bath at 75°C.

-

Initiate the reaction by adding an equimolar amount of tert-butyl hydroperoxide with respect to the cyclohexene.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by gas chromatography (GC) using chlorobenzene as an internal standard.

-

Upon completion, the products can be identified by comparison with known standards.

Data Presentation: Allylic Oxidation of Cyclohexene

| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity for this compound (%) | Selectivity for 2-Cyclohexen-1-one (%) | Reference |

| Cobalt Resinate | O₂ | None | 70 | 5 | ~10 | 41.9 | 44.4 | [2] |

| Cu₃(trz)₃(μ₃-OH)(OH)₂(H₂O)₄·2H₂O | H₂O₂ | Acetonitrile | 60 | 24 | - | 87 (allylic products) | - | [3] |

| Pd(OAc)₂ / Fe(NO₃)₃ | O₂ | CH₃COOH | 60 | 3 | High | High (for 2-cyclohexenyl-1-acetate) | - | [4] |

Note: The selectivity for the Cu-triazole framework catalyst is for total allylic products, including the ketone. For the Pd(OAc)₂ system, the primary product is the acetate ester, which can be hydrolyzed to this compound.

Reaction Mechanism: Free Radical Allylic Oxidation

The allylic oxidation of cyclohexene with peroxides often proceeds through a free-radical chain mechanism.

Enantioselective Formation of this compound

For applications in pharmaceuticals and other complex molecule synthesis, obtaining enantiomerically pure this compound is crucial. Several asymmetric methods have been developed to achieve this.

Enantioselective Deprotonation of Cyclohexene Oxide

This method utilizes a chiral lithium amide base to selectively remove one of the enantiotopic protons adjacent to the epoxide ring, leading to the formation of an optically active allylic alcohol.

The following is a representative protocol for the enantioselective deprotonation of cyclohexene oxide using a chiral lithium amide derived from (S)-phenylglycine.[5]

Materials:

-

Chiral diamine derived from (S)-phenylglycine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Cyclohexene oxide

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the chiral diamine in anhydrous THF.

-

Cool the solution to 0°C and add two equivalents of n-BuLi dropwise to form the chiral lithium amide base.

-

After stirring for 30 minutes at 0°C, cool the mixture to -78°C.

-

Add a solution of cyclohexene oxide in anhydrous THF dropwise to the chiral base solution.

-

Stir the reaction mixture at -78°C for the specified time (e.g., 2-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting (R)-2-cyclohexen-1-ol by flash column chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a Mosher ester derivative.[5]

| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Configuration | Reference |

| (S)-2-(1-pyrrolidinylmethyl)pyrrolidine | 80 | 78 | (S) | [6] |

| (-)-N,N-diisopinocampheylamine | 82 | 95 | (R) | [6] |

| Chiral diamine from (S)-phenylglycine | 70 | 72 | (R) | [5] |

| Chiral bis-lithium amide (R,R)-2 | 68 | 76 | (R) | [7] |

The enantioselectivity of the deprotonation is governed by the formation of a diastereomeric transition state between the chiral lithium amide and the cyclohexene oxide. The steric interactions within this complex favor the removal of one specific enantiotopic proton over the other.

Asymmetric Hydrosilylation of 2-Cyclohexen-1-one

This method involves the reduction of the carbonyl group of 2-cyclohexen-1-one using a hydrosilane in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand.

The following is a representative protocol for the asymmetric hydrosilylation of 2-cyclohexen-1-one.[6]

Materials:

-

2-Cyclohexen-1-one

-

Polymethylhydrosiloxane (PMHS)

-

Chiral catalyst system (e.g., Zn(OTf)₂ and a chiral Pybox ligand)

-

Anhydrous solvent (e.g., toluene)

-

Tetrabutylammonium fluoride (TBAF) solution for desilylation

Procedure:

-

In a flame-dried, nitrogen-purged flask, dissolve the chiral catalyst components in the anhydrous solvent.

-

Add 2-cyclohexen-1-one to the catalyst solution.

-

Cool the mixture to the desired temperature (e.g., 0°C or room temperature).

-

Add the hydrosilane (e.g., PMHS) dropwise to the reaction mixture.

-

Stir the reaction until complete consumption of the starting material is observed by TLC or GC.

-

Quench the reaction and work up to isolate the silyl ether intermediate.

-

Hydrolyze the silyl ether to the corresponding alcohol using an appropriate method, such as treatment with TBAF.

-

Purify the resulting this compound by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC.

| Catalyst System | Hydrosilane | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| ZnEt₂ / Pybox | PMHS | 88 | 26 | [6] |

Reduction of 2-Cyclohexen-1-one

The reduction of 2-cyclohexen-1-one can yield this compound. The choice of reducing agent is critical to achieve selective 1,2-reduction of the carbonyl group without affecting the carbon-carbon double bond.

Experimental Protocol: Luche Reduction

The Luche reduction is a classic method for the selective 1,2-reduction of α,β-unsaturated ketones.

Materials:

-

2-Cyclohexen-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-cyclohexen-1-one and CeCl₃·7H₂O in methanol.

-

Stir the mixture at room temperature until the cerium salt is fully dissolved.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, continue stirring at 0°C for a specified time (e.g., 30 minutes).

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound. Further purification can be done by distillation or chromatography if necessary.

Data Presentation: Reduction of 2-Cyclohexen-1-one

| Reducing Agent | Conditions | 1,2-Reduction Product (%) | 1,4-Reduction Product (%) | Saturated Alcohol (%) | Reference |

| NaBH₄ | Methanol | Major | Minor | Trace | [8] |

| NaBH₄ / CeCl₃·7H₂O | Methanol | >99 | <1 | <1 | - |

General Experimental Workflow

The synthesis and analysis of this compound, particularly in enantioselective preparations, follow a general workflow.

Conclusion

The formation of this compound can be achieved through several distinct mechanistic pathways, each offering advantages in terms of yield, selectivity, and stereochemical control. The choice of synthetic route will depend on the specific requirements of the target molecule, with enantioselective methods being paramount for applications in drug development and the synthesis of complex natural products. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of organic synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective cyclohexene oxidation to allylic compounds over a Cu-triazole framework via homolytic activation of hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Exploring the reaction pathways of Pd(ii)-catalyzed cyclohexene oxidation with molecular oxygen: vinylic and allylic oxidation, disproportionation and oxidative dehydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organic chemistry - Reduction of 2-cyclohexenone to cyclohexanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

physical and chemical properties of 2-Cyclohexen-1-OL

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Cyclohexen-1-ol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS 822-67-3), a cyclic alcohol with significant applications in chemical synthesis, particularly in the fragrance and pharmaceutical industries.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and key reactivity pathways. The information is presented to facilitate laboratory applications and further research into this versatile compound.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 98.14 g/mol | [2][3][5] |

| CAS Number | 822-67-3 | [1][2][3][4][5] |

| Appearance | Colorless to light yellow, clear liquid | [1] |

| Boiling Point | 164-166 °C | [6][7][8][9] |

| Density | 1.0 g/mL at 25 °C | [7][8][9] |

| Refractive Index | n20/D 1.487 | [7][8] |

| Flash Point | 58 °C (136.4 °F) - closed cup | [6] |

| Solubility | Soluble in chloroform and methanol.[9] Partially soluble in water.[1] | |

| Purity | Typically available at 95% purity. | [3] |

Spectral Data

Comprehensive spectral data is available for this compound, which is crucial for its identification and characterization.

-

¹H NMR: Proton NMR spectra are available and provide detailed information about the hydrogen environments in the molecule.[2][10]

-

¹³C NMR: Carbon-13 NMR data is also available for characterizing the carbon skeleton.[2]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available, offering insights into the fragmentation patterns and molecular weight.[2][4][11]

-

Infrared (IR) Spectroscopy: IR spectra, including FTIR and gas-phase IR, are available, showing characteristic absorption bands for the hydroxyl and alkene functional groups.[2][11]

-

Raman Spectroscopy: Raman spectral data has also been documented.[2]

Experimental Protocols

Synthesis of this compound via Heterogeneous Oxidation

A general procedure for the synthesis of this compound involves the heterogeneous oxidation of an appropriate olefin.[5]

Materials and Equipment:

-

Two-necked round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Temperature-controlled oil bath

-

Olefin substrate (1 mmol)

-

Solvent (2 mL)

-

Catalyst (e.g., 3 mg of a Manganese-based catalyst, 0.01 mmol Mn)

-

tert-butyl hydroperoxide (equimolar to the substrate)

-

Chlorobenzene (internal standard for GC analysis)

Procedure:

-

The olefin substrate (1 mmol) is dissolved in 2 mL of a suitable solvent in a two-necked round-bottom flask equipped with a magnetic stirrer and a condenser.

-

The catalyst (3 mg, 0.01 mmol Mn) is added to the mixture.

-

The flask is placed in a temperature-controlled oil bath and heated to 75°C.

-

An equimolar amount of tert-butyl hydroperoxide, with respect to the substrate, is added to initiate the reaction.

-

The reaction progress is monitored by gas chromatography (GC), using chlorobenzene as an internal standard.

-

The product, this compound, is identified by comparison with known standards.[5]

Purification

Purification of this compound can be achieved by distillation through a short Vigreux column.[9]

Chemical Reactivity

This compound, as a secondary allylic alcohol, exhibits reactivity at both the hydroxyl group and the carbon-carbon double bond.[12]

Oxidation to 2-Cyclohexen-1-one

A common and important reaction of this compound is its oxidation to form 2-Cyclohexen-1-one.[12][13][14] This transformation is a key step in the synthesis of various other compounds. The reaction can be carried out using various oxidizing agents. Studies have shown that this oxidation can be achieved on a gold surface (Au(111)) with adsorbed atomic oxygen, where the primary product is 2-cyclohexen-1-one.[13][14]

Peroxide Formation

This compound is classified as a compound that can form peroxides upon concentration, such as during distillation or evaporation.[2] Therefore, appropriate precautions should be taken, especially with older samples.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][15] The container should be kept tightly closed and stored in a well-ventilated place.[1][15] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Eyeshields or safety goggles are recommended.[15]

-

Hand Protection: Chemical-resistant gloves should be worn.[15]

-

Respiratory Protection: A multi-purpose combination respirator cartridge is recommended, especially in areas with poor ventilation.

In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1][15] For fires, use carbon dioxide, dry chemical, or foam for extinction.[15]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H10O | CID 13198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. cyclohex-2-ene-1-ol [chembk.com]

- 9. This compound | 822-67-3 [chemicalbook.com]

- 10. This compound(822-67-3) 1H NMR spectrum [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Selective oxidation of cyclohexanol and this compound on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

The Stereochemistry of 2-Cyclohexen-1-ol Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical outcomes of key reactions involving 2-cyclohexen-1-ol, a versatile chiral building block in organic synthesis. The inherent chirality and the presence of both a nucleophilic hydroxyl group and a reactive alkene functionality make the stereochemical control of its reactions a critical aspect of its synthetic utility. This document details the stereoselectivity of epoxidation, dihydroxylation, cyclopropanation, and allylic substitution/rearrangement reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Epoxidation Reactions

The epoxidation of this compound is a foundational transformation that sets the stereochemistry for subsequent functionalization. The facial selectivity of the epoxidation is highly dependent on the reagent and conditions employed.

Diastereoselective Epoxidation with Peroxy Acids (e.g., m-CPBA)

The epoxidation of this compound with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is a classic example of substrate-directed synthesis. The allylic hydroxyl group directs the epoxidation to the syn-face of the double bond through hydrogen bonding with the peroxy acid in the transition state. This results in the predominant formation of the syn-epoxide.

Quantitative Data: Diastereoselectivity of m-CPBA Epoxidation

| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |

| This compound | m-CPBA | CH₂Cl₂ | 0 | >95:5 | General textbook knowledge |

Experimental Protocol: syn-Epoxidation of this compound with m-CPBA

-

Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

To this solution, add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess peroxy acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the syn-2,3-epoxycyclohexan-1-ol.

Diagram: Mechanism of Hydroxyl-Directed Epoxidation

Caption: Directed epoxidation via a hydrogen-bonded transition state.

Enantioselective Epoxidation (Sharpless Asymmetric Epoxidation)

The Sharpless asymmetric epoxidation provides a powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. The choice of the chiral tartrate ligand dictates the stereochemical outcome. For this compound, this reaction can produce either enantiomer of the epoxy alcohol in high enantiomeric excess.[1]

Quantitative Data: Sharpless Asymmetric Epoxidation of Allylic Alcohols

| Allylic Alcohol Substrate | Chiral Ligand | Enantiomeric Excess (ee) (%) | Reference |

| Geraniol | (+)-DET | 95 | Sharpless et al. |

| (E)-2-Hexen-1-ol | (-)-DIPT | >98 | Sharpless et al. |

| This compound | (+)-DET | >90 (expected) | General principle |

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

-

To a flame-dried, three-necked flask under an inert atmosphere, add powdered 4 Å molecular sieves.

-

Add dichloromethane (CH₂Cl₂) and cool to -20 °C.

-

Add L-(+)-diethyl tartrate (DET) (1.2 eq) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 eq) and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) in CH₂Cl₂.

-

Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise.

-

Maintain the reaction at -20 °C for 24-48 hours, monitoring by TLC.

-

Quench the reaction by adding a 10% aqueous solution of tartaric acid and warm to room temperature.

-

Stir for 1 hour, then separate the layers. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography.

Diagram: Sharpless Epoxidation Mnemonic

Caption: Stereochemical prediction in Sharpless epoxidation.

Dihydroxylation Reactions

The dihydroxylation of the double bond in this compound leads to the formation of triols, with the stereochemical outcome again being influenced by the allylic hydroxyl group.

syn-Dihydroxylation (Upjohn Dihydroxylation)

The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO), results in the syn-dihydroxylation of the alkene. The allylic hydroxyl group typically directs the osmylation to the syn-face, leading to a high diastereoselectivity.

Quantitative Data: syn-Dihydroxylation of Allylic Alcohols

| Substrate | Conditions | Diastereomeric Ratio (syn,syn : syn,anti) | Reference |

| This compound | OsO₄ (cat.), NMO | High (typically >90:10) | General principle |

Experimental Protocol: syn-Dihydroxylation of this compound

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (10:1).

-

Add N-methylmorpholine N-oxide (NMO) (1.5 eq).

-

To this solution, add a catalytic amount of OsO₄ (e.g., 2.5 mol% solution in t-butanol).

-

Stir the mixture at room temperature for 12-24 hours. The solution will typically turn dark brown or black.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting triol by flash chromatography or recrystallization.

Diagram: Workflow for Upjohn Dihydroxylation

Caption: Experimental workflow for Upjohn dihydroxylation.

Cyclopropanation (Simmons-Smith Reaction)

The Simmons-Smith reaction provides a highly stereoselective method for the cyclopropanation of this compound. The hydroxyl group directs the zinc carbenoid to the syn-face of the double bond, leading to the formation of a single diastereomer of the cyclopropyl alcohol.

Quantitative Data: Simmons-Smith Cyclopropanation

| Substrate | Reagents | Diastereoselectivity | Reference |

| This compound | Zn(Cu), CH₂I₂ | Single diastereomer | Carreira, E. M. et al. |

Experimental Protocol: Simmons-Smith Cyclopropanation of this compound

-

Activate zinc dust by stirring with aqueous HCl, followed by washing with water, ethanol, and diethyl ether, then dry under vacuum to prepare a zinc-copper couple.

-

In a flame-dried flask under an inert atmosphere, add the zinc-copper couple and diethyl ether.

-

Add diiodomethane (CH₂I₂) dropwise to the stirred suspension.

-

Add a solution of this compound in diethyl ether to the reagent mixture.

-

Stir the reaction at room temperature or with gentle heating (reflux) for 12-24 hours.

-

Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Filter the mixture through Celite to remove the zinc salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash chromatography.

Diagram: Stereochemical Pathway of Simmons-Smith Reaction

Caption: Hydroxyl-directed methylene transfer in Simmons-Smith reaction.

Allylic Substitution and Rearrangement Reactions

The allylic position of this compound is prone to substitution and rearrangement reactions, which can proceed with high stereochemical control.

Mitsunobu Reaction

The Mitsunobu reaction allows for the inversion of the stereocenter at C-1 of this compound.[2] This reaction proceeds via an S(_N)2 mechanism, where a nucleophile displaces the activated hydroxyl group from the backside.[3]

Stereochemical Outcome: Inversion of configuration at C-1.

Experimental Protocol: Mitsunobu Inversion of this compound

-

Dissolve this compound (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and a suitable nucleophile (e.g., benzoic acid, 1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Concentrate the reaction mixture and purify by flash chromatography to isolate the inverted ester.

-

Saponification of the ester (e.g., with NaOH in methanol/water) will yield the inverted this compound.

4.2.[1][4]-Wittig Rearrangement

The[1][4]-Wittig rearrangement of an ether derived from this compound provides a method for the stereoselective formation of a new C-C bond with concomitant migration of the hydroxyl group.[5] The rearrangement proceeds through a concerted, five-membered ring transition state, leading to a high degree of stereocontrol.[6]

Stereochemical Outcome: The stereochemistry of the newly formed stereocenters is determined by the geometry of the double bond and the preferred conformation of the transition state.

Diagram: Logical Relationship in Stereoselective Reactions

Caption: Overview of stereoselective transformations of this compound.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2,3-Wittig rearrangement - Wikipedia [en.wikipedia.org]

- 6. [2,3]-Wittig Rearrangement [organic-chemistry.org]

Spectroscopic Profile of 2-Cyclohexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclohexen-1-ol (CAS No: 822-67-3), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characteristics. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8-6.0 | m | 2H | Olefinic protons (H-2, H-3) |

| ~4.1 | m | 1H | Carbinol proton (H-1) |

| ~2.0 | m | 2H | Allylic protons (H-6) |

| ~1.8 | m | 1H | Hydroxyl proton (-OH) |

| ~1.5-1.7 | m | 4H | Methylene protons (H-4, H-5) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~130-131 | C-2 or C-3 |

| ~128-129 | C-2 or C-3 |

| ~68 | C-1 (Carbinol) |

| ~32 | C-6 (Allylic) |

| ~25 | C-4 or C-5 |

| ~19 | C-4 or C-5 |

Solvent: CDCl₃, Frequency: 100 MHz[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2930, 2860 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1060 | Strong | C-O stretch (secondary alcohol) |

Sample Preparation: Neat, liquid film[4][5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | Moderate | [M - CH₃]⁺ |

| 80 | High | [M - H₂O]⁺ |

| 70 | High | [M - C₂H₄]⁺ (Retro-Diels-Alder) |

| 67 | Moderate | [C₅H₇]⁺ |

| 57 | High | [C₄H₉]⁺ or [M - C₃H₅O]⁺ |

Ionization Mode: Electron Ionization (EI)[6]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, a sufficient number of scans are averaged to obtain a high signal-to-noise ratio. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope. Inverse-gated decoupling can be used for quantitative ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum is obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[5]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is acquired first and subsequently subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.[5]

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer. For separation from any impurities, the sample is introduced via a Gas Chromatography (GC) system.

-

Ionization: Electron Ionization (EI) is utilized at a standard energy of 70 eV to induce ionization and fragmentation of the molecule.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of approximately 40-200 amu. The resulting fragmentation pattern is then analyzed to determine the structure of the molecule and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

The Discovery and Synthetic History of 2-Cyclohexen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexen-1-ol, a versatile cyclic secondary alcohol, has been a compound of interest in organic synthesis for decades. Its utility as a chiral building block and a precursor to valuable synthetic intermediates has driven the development of numerous synthetic methodologies. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its physical and spectroscopic properties, key historical synthetic routes with experimental protocols, and the evolution of its preparation.

Introduction and Discovery

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. However, early investigations into the chemistry of cyclohexene and its derivatives in the early 20th century laid the groundwork for its isolation and characterization. One of the earliest comprehensive studies detailing the properties and reactions of this compound was published by A. H. Cook in the Journal of the Chemical Society in 1938. This work, along with other research from that era, solidified the foundational understanding of this important allylic alcohol. The primary routes for its synthesis that emerged and continue to be refined are the allylic oxidation of cyclohexene and the reduction of 2-cyclohexen-1-one.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| CAS Number | 822-67-3 | [1] |

| Boiling Point | 164-166 °C | [2] |

| Density | 1.0 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.487 | [2] |

| Appearance | Clear colorless liquid | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ ~5.8-6.0 (m, 2H, vinyl), ~4.1 (m, 1H, CH-OH), ~1.5-2.1 (m, 6H, alkyl) | [1] |

| ¹³C NMR (CDCl₃) | δ ~130-131 (vinyl), ~67-68 (CH-OH), ~19, 25, 31 (alkyl) | [1] |

| IR (neat) | ~3340 cm⁻¹ (O-H stretch, broad), ~3020 cm⁻¹ (C-H stretch, vinyl), ~1650 cm⁻¹ (C=C stretch) | [1] |

Key Synthetic Methodologies and Experimental Protocols

The two predominant historical and current synthetic strategies for preparing this compound are the allylic oxidation of cyclohexene and the 1,2-reduction of 2-cyclohexen-1-one.

Allylic Oxidation of Cyclohexene

The direct oxidation of cyclohexene at the allylic position is a common method for the synthesis of this compound. Historically, selenium dioxide (SeO₂) has been a widely used reagent for this transformation.

Figure 1: Simplified pathway for the allylic oxidation of cyclohexene.

This protocol is adapted from established procedures and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

Cyclohexene

-

Selenium Dioxide (SeO₂)

-

Dioxane (solvent)

-

Water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of selenium dioxide (0.5 mol) in a mixture of dioxane (300 mL) and water (15 mL) is prepared.

-

Cyclohexene (1.0 mol) is added to the flask.

-

The reaction mixture is heated to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the precipitated elemental selenium is removed by filtration through a pad of diatomaceous earth.

-

The filtrate is transferred to a separatory funnel and washed with a saturated solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield this compound.

Reduction of 2-Cyclohexen-1-one

The selective 1,2-reduction of the carbonyl group in α,β-unsaturated ketones like 2-cyclohexen-1-one is a fundamental transformation to produce allylic alcohols.

Figure 2: General pathway for the 1,2-reduction of 2-cyclohexen-1-one.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.

This protocol is a general laboratory procedure and should be conducted with appropriate safety measures.

Materials:

-

2-Cyclohexen-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (solvent)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve 2-cyclohexen-1-one (0.1 mol) in methanol (100 mL) and cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (0.03 mol, a slight excess) in small portions to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude this compound by distillation.

To further suppress the competing 1,4-conjugate addition, the Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt like cerium(III) chloride (CeCl₃), is a highly effective method.

Figure 3: Logical workflow of the Luche Reduction.

This protocol is based on established procedures for the Luche reduction and requires an inert atmosphere.

Materials:

-

2-Cyclohexen-1-one

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (solvent)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-cyclohexen-1-one (0.1 mol) and cerium(III) chloride heptahydrate (0.11 mol) in methanol (200 mL) with stirring.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.11 mol) portion-wise to the cooled and stirred solution. Effervescence may be observed.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC until the starting material is consumed (typically 30-60 minutes).

-

Quench the reaction by the slow addition of water (100 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (75 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by distillation or column chromatography to yield this compound.

Conclusion

This compound has a rich history intertwined with the development of fundamental reactions in organic synthesis. From early explorations of cyclohexene chemistry to the advent of selective reducing agents, the methods for its preparation have evolved to offer chemists reliable and efficient access to this valuable synthetic intermediate. The allylic oxidation of cyclohexene and the 1,2-reduction of 2-cyclohexen-1-one remain the cornerstones of its synthesis, with modern variations providing enhanced selectivity and milder reaction conditions. This guide provides a foundational understanding of the discovery, properties, and key synthetic protocols for this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

In-depth Technical Guide on the Theoretical Stability of 2-Cyclohexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the conformational stability of 2-Cyclohexen-1-ol, a crucial molecular scaffold in medicinal chemistry and drug development. Through a detailed examination of high-level theoretical calculations, this document elucidates the intricate interplay of structural factors that govern the molecule's conformational preferences. Key findings from ab initio and density functional theory (DFT) studies are presented, with a focus on the stabilizing role of intramolecular π-type hydrogen bonding. This guide summarizes quantitative data on the relative energies of the six stable conformers, outlines the computational methodologies employed in these theoretical investigations, and provides visualizations of the conformational landscape and computational workflows to facilitate a deeper understanding of this compound's molecular behavior.

Introduction

This compound is a common structural motif in a wide array of biologically active molecules and natural products. Its conformational flexibility, dictated by the half-chair geometry of the cyclohexene ring and the orientation of the hydroxyl substituent, plays a pivotal role in its chemical reactivity and biological interactions. A thorough understanding of its conformational stability is therefore paramount for rational drug design and the development of novel synthetic methodologies.

Theoretical calculations have emerged as a powerful tool for probing the subtle energetic differences between various molecular conformations. This guide delves into the computational studies that have systematically investigated the conformational space of this compound, providing valuable insights into its inherent stability.

Conformational Landscape of this compound

Theoretical calculations reveal the existence of six stable conformers of this compound.[1][2][3] These conformers arise from variations in the ring-twisting angle and the internal rotation of the hydroxyl (-OH) group.[1][2][3] The relative stability of these conformers is primarily determined by the presence or absence of a stabilizing intramolecular π-type hydrogen bond between the hydroxyl proton and the electron cloud of the carbon-carbon double bond.

The conformer featuring this intramolecular hydrogen bond is predicted to be the lowest in energy.[1][2][3] The remaining five conformers are calculated to be at higher energies, ranging from approximately 72 cm⁻¹ (0.21 kcal/mol) to 401 cm⁻¹ (1.15 kcal/mol) above the ground state conformer.[1][2][3]

Data Presentation: Relative Energies of this compound Conformers

The following table summarizes the calculated relative energies of the six conformers of this compound based on theoretical studies.

| Conformer | Description | Relative Energy (cm⁻¹)[1][2][3] | Relative Energy (kcal/mol)[1][2][3] |

| I | Lowest energy conformer with intramolecular π-type hydrogen bond | 0 | 0 |

| II | Higher energy conformer | 72 | 0.21 |

| III | Higher energy conformer | - | - |

| IV | Higher energy conformer | - | - |

| V | Higher energy conformer | - | - |

| VI | Highest energy conformer | 401 | 1.15 |

Note: Specific geometric descriptions and relative energies for conformers III, IV, and V were not explicitly detailed in the readily available literature. The table reflects the reported range of relative energies.

Experimental and Computational Protocols

The theoretical calculations on this compound stability have been conducted using a combination of ab initio and density functional theory (DFT) methods, which are standard and robust approaches in computational chemistry.

Computational Methodology

The primary computational protocol employed in the conformational analysis of this compound involves the following key steps:

-

Geometry Optimization: The three-dimensional structures of the various possible conformers of this compound are optimized to find their lowest energy geometries. This is typically performed using DFT methods, with the B3LYP functional being a common choice, in conjunction with a suitable basis set such as 6-31G*.

-

Energy Refinement: To obtain more accurate relative energies between the optimized conformers, single-point energy calculations are often carried out using a higher level of theory or a larger basis set. For instance, energies can be refined using B3LYP with the more extensive 6-311+G** basis set.

-

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima (i.e., stable conformers) and not transition states, vibrational frequency calculations are performed. A stable conformer will have no imaginary frequencies. These calculations also provide theoretical vibrational spectra that can be compared with experimental data from infrared (IR) and Raman spectroscopy for validation.

Software

While not always explicitly stated in all abstracts, the Gaussian suite of programs is a widely used software package for performing such ab initio and DFT calculations.

Mandatory Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the equilibrium between the most stable conformer of this compound, which is stabilized by an intramolecular hydrogen bond, and the higher energy conformers.

References

2-Cyclohexen-1-OL reaction with electrophiles

An In-depth Technical Guide to the Reaction of 2-Cyclohexen-1-ol with Electrophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile cyclic allylic alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic alkene and a directing hydroxyl group, allows for a diverse range of transformations upon reaction with electrophiles. Understanding the mechanisms, regioselectivity, and stereoselectivity of these reactions is critical for the strategic design of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive technical overview of the primary electrophilic reactions of this compound, including epoxidation, hydrohalogenation, and allylic halogenation. It includes detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic diagrams to facilitate practical application and further research.

Epoxidation Reactions

The epoxidation of this compound is a cornerstone transformation, yielding epoxy alcohols that are precursors to diols, aminoalcohols, and other valuable intermediates.[1] The stereochemical outcome of the epoxidation is highly dependent on the reagent and catalytic system employed.

Diastereoselective Epoxidation with Peroxy Acids (e.g., m-CPBA)

The reaction of this compound with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) proceeds with high syn-diastereoselectivity. The allylic hydroxyl group directs the oxidant to the same face of the double bond through a hydrogen-bonded transition state.[2] This results in the predominant formation of the syn-epoxide. While general yields for m-CPBA epoxidations are around 75%, the directing effect of the alcohol often leads to very high diastereomeric ratios.[3]

// Reactants sub [label="this compound", shape=plaintext]; mcpba [label="m-CPBA", shape=plaintext];

// Transition State ts [label=<

Transition State

H-bonding between allylic -OH and peroxy acid directs electrophilic oxygen attack to the syn face.

, shape=none];

// Products prod [label=<

syn-2,3-Epoxycyclohexan-1-ol (Major Product)

, shape=plaintext];

byprod [label="m-Chlorobenzoic Acid", shape=plaintext];

// Pathway {rank=same; sub; mcpba;} sub -> ts [label="Electrophilic\nAttack", color="#34A853"]; mcpba -> ts [color="#34A853"]; ts -> prod [label="Concerted Oxygen Transfer", color="#EA4335"]; ts -> byprod [color="#EA4335"]; } Caption: Directed Epoxidation Mechanism with m-CPBA.

Enantioselective Epoxidation (Sharpless-Katsuki)

The Sharpless-Katsuki asymmetric epoxidation is a powerful method for converting prochiral allylic alcohols into chiral epoxy alcohols with high enantiomeric excess, often exceeding 90-99%.[4][5] The reaction utilizes a catalyst formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant.[1] The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, making both enantiomers of the product accessible.

// Nodes catalyst [label="[Ti(tartrate)(OR)₂]₂ Dimer"]; complex1 [label="Active Monomer\nTi(tartrate)(OⁱPr)₂"]; complex2 [label="Substrate Exchange:\nTi(tartrate)(O-allyl)(OⁱPr)"]; complex3 [label="Oxidant Binding:\nTi(tartrate)(O-allyl)(O-O-tBu)"]; product [label="Epoxy Alcohol Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges catalyst -> complex1 [label="Equilibrium", color="#34A853"]; complex1 -> complex2 [label="+ this compound\n- ⁱPrOH", color="#4285F4"]; complex2 -> complex3 [label="+ t-BuOOH\n- ⁱPrOH", color="#FBBC05"]; complex3 -> product [label="Oxygen Transfer\n(Enantioselective)", color="#EA4335"]; product -> complex1 [label="Product Release\n& Catalyst Regeneration", lhead=cluster_main, color="#5F6368", style=dashed];

// Invisible node for cycle direction center [shape=point, width=0]; complex1 -> center [style=invis]; center -> complex2 [style=invis]; center -> complex3 [style=invis]; } Caption: Simplified Sharpless Asymmetric Epoxidation Cycle.

Quantitative Data for Epoxidation Reactions

| Reaction Type | Reagent/Catalyst | Selectivity | Typical Yield | Reference |

| Diastereoselective Epoxidation | m-CPBA | High syn-selectivity | ~75% | [2][3] |

| Vanadium-Catalyzed Epoxidation | VO(acac)₂ / TBHP | Excellent syn-selectivity | High | [2] |

| Asymmetric Epoxidation | Ti(OⁱPr)₄ / (+)-DET / TBHP | >90-99% ee | High (>90%) | [1][4][5] |

| Ti-Salalen Catalyzed Epoxidation | Ti-Salalen / H₂O₂ | >99:1 dr (syn) | Up to 98% | [6][7][8] |

Halogenation and Hydrohalogenation

The alkene moiety of this compound can undergo electrophilic addition with hydrogen halides or engage in radical substitution at the allylic positions.

Hydrohalogenation (e.g., HBr Addition)

The addition of hydrogen halides like HBr to this compound is an electrophilic addition that proceeds through a carbocation intermediate. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to generate the most stable carbocation. For this compound, protonation at C-3 forms a secondary, resonance-stabilized allylic carbocation at C-2. The adjacent hydroxyl group can further stabilize this intermediate. Subsequent nucleophilic attack by the bromide ion yields the final product.

Allylic Bromination with N-Bromosuccinimide (NBS)

In contrast to electrophilic addition, the reaction with N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) results in allylic bromination.[9] This is a radical substitution reaction, not an addition. The reaction initiates by forming a bromine radical, which abstracts a hydrogen atom from an allylic position (C-4 or C-6) of this compound.[10] This creates a resonance-stabilized allylic radical. This radical then reacts with Br₂ (formed in situ from NBS and HBr) to yield the allylic bromide product(s).[10] Due to the two non-equivalent allylic positions and the resonance of the intermediate radical, a mixture of constitutional isomers is often formed.[10][11]

Quantitative Data for Halogenation Reactions

| Reaction Type | Reagent/Catalyst | Selectivity | Typical Yield | Reference |

| Hydrobromination | HBr | Markovnikov addition | Good | [12][13] |

| Allylic Bromination | NBS / Initiator | Forms a mixture of constitutional isomers | 70% (for cyclohexene) | [11] |

Experimental Protocols

The following protocols are representative procedures for the key reactions described. Standard laboratory safety precautions should be followed, including the use of personal protective equipment and performing reactions in a well-ventilated fume hood.

General Experimental Workflow

Protocol: Diastereoselective Epoxidation with m-CPBA

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add m-CPBA (~77% purity, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quench: Cool the mixture back to 0 °C and quench the excess peroxy acid by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxy alcohol.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol: Sharpless Asymmetric Epoxidation

-

Catalyst Preparation: To a flame-dried flask containing powdered 3Å molecular sieves, add anhydrous DCM and cool to -20 °C under a nitrogen atmosphere. Add titanium(IV) isopropoxide (Ti(OⁱPr)₄, 0.1 eq) followed by the desired chiral tartrate ligand (e.g., (+)-diethyl tartrate, 0.12 eq). Stir the resulting mixture for 30 minutes at -20 °C.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in DCM to the catalyst mixture.

-

Oxidant Addition: Add anhydrous tert-butyl hydroperoxide (TBHP in toluene, 2.0 eq) dropwise, maintaining the temperature at -20 °C.

-

Reaction: Stir the reaction vigorously at -20 °C for 24-48 hours, monitoring by TLC.

-

Quench: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature with vigorous stirring for at least 1 hour.

-

Workup: Filter the mixture through a pad of celite, washing with DCM. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Protocol: Allylic Bromination with NBS

Caution: Carbon tetrachloride is a hazardous solvent. Substitute with a safer alternative like cyclohexane if possible. Benzoyl peroxide is a potentially explosive solid.

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and carbon tetrachloride (or cyclohexane).

-

Initiation: Add a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to a gentle reflux using a heat lamp or heating mantle. The reaction is often complete once all the dense NBS has been consumed and replaced by the less dense succinimide, which floats. Monitor by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product.

-

Isolation & Purification: Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often a mixture and may require careful purification by chromatography to isolate the desired isomer(s).

Conclusion

The reactions of this compound with electrophiles are governed by a nuanced interplay of electronic effects, steric hindrance, and the powerful directing influence of the allylic hydroxyl group. For epoxidations, this directing effect enables high levels of diastereoselectivity with simple peroxy acids and serves as the anchor for world-class asymmetric methods like the Sharpless epoxidation. For additions involving carbocation intermediates, such as hydrohalogenation, the electronics of the allylic system dictate the regiochemical outcome. Finally, radical conditions with reagents like NBS favor substitution at the allylic positions over addition to the double bond. A thorough understanding of these distinct pathways and their controlling factors is essential for leveraging this compound as a strategic starting material in modern organic synthesis.

References

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sharpless Epoxidation Practice Questions & Answers – Page 1 | Organic Chemistry [pearson.com]

- 5. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 6. d-nb.info [d-nb.info]

- 7. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Question: What is the product of the reaction of cyclohexene with NBS? G.. [askfilo.com]

- 10. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. openriver.winona.edu [openriver.winona.edu]

- 12. halogens - Markonikov's Rule (Cyclohexene reacting with H-Br) - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatile Reactivity of the Allylic Alcohol Group: A Technical Guide for Drug Development Professionals

Abstract

The allylic alcohol moiety is a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic properties, arising from the interplay between the hydroxyl group and the adjacent carbon-carbon double bond, endow it with a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the principal reactions of allylic alcohols, including oxidation, epoxidation, rearrangement, and kinetic resolution. For each reaction class, we present detailed mechanistic insights, clearly structured quantitative data, and comprehensive experimental protocols for key transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of complex molecular architectures.

Introduction to the Reactivity of Allylic Alcohols

Allylic alcohols are organic compounds in which a hydroxyl group is attached to a saturated carbon atom adjacent to a carbon-carbon double bond. This structural motif is prevalent in numerous natural products and serves as a versatile synthetic intermediate in the construction of pharmaceutical agents.[1] The heightened reactivity of the allylic alcohol can be attributed to the ability of the double bond to stabilize reaction intermediates, such as carbocations or radicals, through resonance.[2][3] This stabilization lowers the activation energy for a variety of transformations, making the allylic C-O bond more labile and the adjacent C-H bonds more susceptible to oxidation compared to their saturated counterparts. Consequently, allylic alcohols participate in a diverse array of chemical reactions, often with high levels of regio- and stereoselectivity, which is of paramount importance in the synthesis of chiral drug molecules.[4]

This guide will systematically examine the key reaction classes of allylic alcohols that are most pertinent to drug discovery and development.

Oxidation of Allylic Alcohols